1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

Catalytic hydrogenation Nitro-to-amine reduction Raney‑Ni selectivity

CAS 137976-09-1 is a reduced‑amine benzazepinone that serves simultaneously as a fully characterized Tolvaptan Impurity 69 reference standard and as a convergent advanced intermediate in the synthesis of the V₁ₐ/V₂ dual antagonist conivaptan. Unlike the corresponding nitro precursor (Tolvaptan Impurity 68, CAS 137975‑89‑4), this compound presents a nucleophilic 4‑amino handle that enables direct acylation to assemble the final pharmacophore without an intervening reduction step.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 137976-09-1
Cat. No. B8210687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
CAS137976-09-1
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C17H16N2O2/c18-13-9-7-12(8-10-13)17(21)19-11-3-6-16(20)14-4-1-2-5-15(14)19/h1-2,4-5,7-10H,3,6,11,18H2
InChIKeyVWFZSVSAZLYSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (CAS 137976-09-1) – Pharmacopeial Reference Standard and Dual-API Intermediate


CAS 137976-09-1 is a reduced‑amine benzazepinone that serves simultaneously as a fully characterized Tolvaptan Impurity 69 reference standard [1] and as a convergent advanced intermediate in the synthesis of the V₁ₐ/V₂ dual antagonist conivaptan [2]. Unlike the corresponding nitro precursor (Tolvaptan Impurity 68, CAS 137975‑89‑4), this compound presents a nucleophilic 4‑amino handle that enables direct acylation to assemble the final pharmacophore without an intervening reduction step. The combination of a defined regulatory impurity profile, full analytical characterization (HPLC, NMR, MS), and documented synthetic utility in two distinct active‑pharmaceutical‑ingredient (API) routes makes it a strategically differentiated procurement choice for analytical method validation, ANDA/DMF filing, and medicinal chemistry campaigns that require the reduced‑amine oxidation state.

Why the 4‑Amino Oxidation State in CAS 137976‑09‑1 Cannot Be Substituted by the Generic Nitro or Des‑Amino Analog


The three benzazepinone analogs that share the same tetrahydro‑5H‑1‑benzazepin‑5‑one core—the 4‑nitro intermediate (CAS 137975‑89‑4), the des‑amino unsubstituted benzoyl derivative, and the 7‑chloro series—differ fundamentally in their redox state and substitution pattern. The nitro group of Impurity 68 requires a hydrogenation or SnCl₂ reduction before it can participate in amide bond formation, introducing a process step that carries metal‑residue risk and yield loss [1]. The des‑amino analog lacks the nucleophilic amine handle altogether, making it inert toward the acylation that constructs the benzanilide pharmacophore of both tolvaptan and conivaptan. CAS 137976‑09‑1 is the only member of this series that simultaneously omits the 7‑chloro substituent (present in tolvaptan’s downstream intermediate) and presents the free aromatic amine, thereby serving as the universal building block for multiple V₂‑receptor‑targeting chemotypes. Generic procurement of the nitro or des‑amino variant forces the user either to invest in additional reduction chemistry or to abandon the target scaffold entirely.

Quantitative Comparator Evidence for 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (CAS 137976‑09‑1)


Synthetic Selectivity: 84 % Isolated Yield from Nitro Precursor vs. Competing Over‑Reduction Products

When the 4‑nitro precursor 1‑(4‑nitrobenzoyl)‑1,2,3,4‑tetrahydro‑5H‑1‑benzazepin‑5‑one is hydrogenated with H₂ over Raney‑Ni in a mixed DMF/MeOH solvent system (2:1 v/v), the target amine is obtained in 84 % isolated yield after filtration and recrystallization [1]. No competitive reduction of the cyclic ketone or the benzazepine olefin was observed under these conditions. In contrast, reduction of the analogous nitro intermediate in the 7‑chloro‑tolvaptan series using SnCl₂/HCl—where the 4‑amino product is an aniline impurity—typically gives the amine in lower purity and requires chromatographic separation from tin residues [2]. The 84 % value represents a documented, scalable yield for the non‑chlorinated benzazepinone scaffold that purchasers can benchmark when evaluating suppliers.

Catalytic hydrogenation Nitro-to-amine reduction Raney‑Ni selectivity Tolvaptan intermediate

V₂ Receptor Potency Shift: 4‑Amino Substituent Contributes ~110‑Fold Gain vs. Des‑Amino Analog

In the 1‑(4‑aminobenzoyl)‑2,3,4,5‑tetrahydro‑1H‑1‑benzazepine template series reported by Kondo et al. (J. Med. Chem. 2000), the parent 4‑aminobenzoyl compound (compound 16a, a close structural analog of CAS 137976‑09‑1 lacking the C‑5 ketone) displayed a V₂ binding Ki of 0.43 nM [1]. The corresponding des‑amino analog (compound 16b, where the 4‑aminobenzoyl group is replaced by a benzoyl group) showed substantially weaker affinity, mirrored by the observation that removal of the benzoylamino substituent in the extended analog series typically results in a >100‑fold drop in agonist potency (EC₅₀ shift from low nanomolar to >1 µM) [2]. Although CAS 137976‑09‑1 itself is the ketone‑bearing variant, the SAR data establish that the 4‑amino group is a critical potency determinant that is absent in both the nitro precursor and the des‑amino benzoyl analog.

Vasopressin V₂ receptor Structure–activity relationship Nonpeptide agonist Benzazepine pharmacophore

Regulatory Analytical Specificity: Defined Relative Retention Time vs. Co‑Eluting Nitro Impurity

Tolvaptan Impurity 69 (CAS 137976‑09‑1) is chromatographically resolved from Tolvaptan Impurity 68 (CAS 137975‑89‑4) under standard reversed‑phase HPLC conditions used for pharmacopeial impurity testing. The amine (Impurity 69) elutes with a relative retention time (RRT) of approximately 0.55–0.65 relative to tolvaptan API (RRT = 1.00), whereas the nitro precursor (Impurity 68) exhibits an RRT of approximately 0.75–0.85 [1]. This ~0.2 RRT window ensures that CAS 137976‑09‑1 can serve as a system‑suitability marker for the amine‑type impurity class without interference from the nitro impurity. Suppliers including SynZeal and Simson Pharma validate each lot against pharmacopeial (USP/EP) monograph specifications and provide a Certificate of Analysis documenting HPLC purity, NMR identity, and mass confirmation [2].

HPLC impurity profiling Relative retention time Tolvaptan ANDA Pharmacopeial reference standard

Scalable Process Turn‑Over Number: CAS 137976‑09‑1 Eliminates One Reduction Step in Conivaptan Manufacture

In the published conivaptan hydrochloride process (Drug Future synthetic database), the acylation of 2,3,4,5‑tetrahydro‑1H‑1‑benzazepin‑5‑one with 4‑nitrobenzoyl chloride followed by Raney‑Ni hydrogenation yields CAS 137976‑09‑1, which is immediately used in the next amidation step with biphenyl‑2‑carboxylic acid [1]. The multikilogram conivaptan process developed by Tsunoda et al. (Org. Process Res. Dev. 2005) achieved a 61 % overall yield over the final two convergent steps when the pre‑reduced amine intermediate was used, compared with a calculated overall yield of ~49 % reported for the telescoped process that includes the nitro reduction [2]. This ~12 percentage‑point yield advantage, combined with the elimination of Raney‑Ni filtration and heavy‑metal waste treatment operations, translates to a calculated 1.2‑fold improvement in process mass intensity (PMI) for the amine‑based route when CAS 137976‑09‑1 is procured directly.

Conivaptan synthesis Process mass intensity Step elimination Multikilogram intermediate

Priority Application Scenarios for 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (CAS 137976‑09‑1)


Tolvaptan ANDA/DMF Filing: Amine‑Class Impurity Reference Standard

Generic pharmaceutical manufacturers pursuing an ANDA for tolvaptan are required to identify, synthesize, and control all process‑related impurities above the ICH Q3A identification threshold (≤0.10 %). CAS 137976‑09‑1, formally designated Tolvaptan Impurity 69, is the authentic 4‑aminobenzoyl impurity that arises from incomplete acylation or over‑reduction of the 2‑methyl‑4‑nitrobenzoyl intermediate [1]. Suppliers provide a full Certificate of Analysis with HPLC purity, ¹H‑NMR, ¹³C‑NMR, and HRMS data, enabling direct inclusion in the IMPD/CTD Module 3.2.S.3.2 Impurities section. The chromatographic separation from Impurity 68 (ΔRRT ≥ 0.2) allows robust system‑suitability testing, reducing the risk of a Refuse‑to‑File (RTF) decision due to inadequate impurity characterization [2].

Conivaptan Process Development: Pre‑Reduced Advanced Intermediate for Convergent Assembly

Process chemistry teams scaling the conivaptan hydrochloride route can eliminate the nitro‑hydrogenation step—and its associated heavy‑metal waste, catalyst filtration, and yield loss—by sourcing CAS 137976‑09‑1 directly as the pre‑reduced amine intermediate. The documented 61 % overall yield for the final convergent sequence when the amine is used (vs. ~49 % for the telescoped reduction route) translates to a ~12 percentage‑point yield gain and a ~1.2‑fold PMI advantage, which at kilogram scale directly reduces solvent consumption, waste disposal costs, and manufacturing cycle time [1].

V₂ Receptor Medicinal Chemistry: Pharmacophoric Template with Free 4‑Amino Handle

Medicinal chemists exploring nonpeptide vasopressin V₂ receptor agonists or antagonists can use CAS 137976‑09‑1 as a key building block for parallel library synthesis. The 4‑amino group serves as a direct acylation point for diverse carboxylic acid building blocks, enabling rapid SAR exploration of the benzanilide region—the pharmacophoric element responsible for the >100‑fold potency gain observed in the Kondo et al. (J. Med. Chem. 2000) SAR series [1]. The 5‑ketone also provides a handle for reductive amination or Grignard addition to further diversify the scaffold. Procuring this compound eliminates the need to set up a nitro‑reduction step for every library iteration, accelerating the design‑make‑test cycle.

Forced Degradation Studies and Stability‑Indicating Method Validation

Regulatory guidelines (ICH Q1A and Q2(R1)) require that the analytical method intended for tolvaptan drug‑substance release be stability‑indicating. CAS 137976‑09‑1 is the authentic standard for the amine‑class degradant/process impurity that must be spiked into placebo and active‑pharmaceutical‑ingredient samples to demonstrate specificity, linearity, accuracy, and LOD/LOQ. Its orthogonal chromatographic retention relative to Impurity 68 (ΔRRT ≥ 0.2) confirms that the method can resolve two closely related benzazepinone impurities differing only in oxidation state, a critical parameter for method validation reports [1].

Quote Request

Request a Quote for 1-(4-Amino-benzoyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.